Cas no 1153949-98-4 (3-(Cyanomethylene)cyclobutanecarbonitrile)

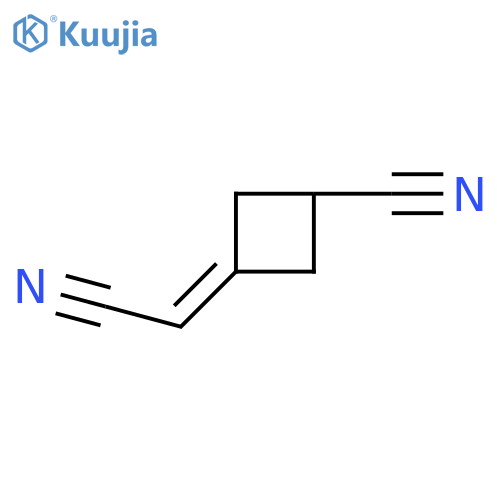

1153949-98-4 structure

商品名:3-(Cyanomethylene)cyclobutanecarbonitrile

CAS番号:1153949-98-4

MF:C7H6N2

メガワット:118.1359

CID:4759890

3-(Cyanomethylene)cyclobutanecarbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(cyanomethylene)cyclobutanecarbonitrile

- Cyclobutanecarbonitrile, 3-(cyanomethylene)-

- 3-(cyanomethylidene)cyclobutane-1-carbonitrile

- 3-(Cyanomethylene)cyclobutanecarbonitrile

-

- インチ: 1S/C7H6N2/c8-2-1-6-3-7(4-6)5-9/h1,7H,3-4H2/b6-1-

- InChIKey: FIQUORCYNLUYSF-BHQIHCQQSA-N

- ほほえんだ: N#CC1([H])C([H])([H])/C(=C(/[H])\C#N)/C1([H])[H]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 47.6

3-(Cyanomethylene)cyclobutanecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1173-1.0g |

3-(cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 95% | 1.0g |

¥1920.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1173-500mg |

3-(cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 95% | 500mg |

¥1280.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1173-1g |

3-(cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 95% | 1g |

¥1920.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1173-100mg |

3-(cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 95% | 100mg |

¥573.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1173-500.0mg |

3-(cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 95% | 500.0mg |

¥1280.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1173-1G |

3-(cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 95% | 1g |

¥ 1,920.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1173-250.0mg |

3-(cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 95% | 250.0mg |

¥765.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548661-1g |

3-(Cyanomethylene)cyclobutane-1-carbonitrile |

1153949-98-4 | 98% | 1g |

¥2770.00 | 2024-08-09 | |

| Chemenu | CM333390-100g |

3-(cyanomethylidene)cyclobutane-1-carbonitrile |

1153949-98-4 | 95%+ | 100g |

$2406 | 2023-01-19 | |

| Ambeed | A729395-1g |

3-(Cyanomethylene)cyclobutanecarbonitrile |

1153949-98-4 | 98+% | 1g |

$274.0 | 2024-04-26 |

3-(Cyanomethylene)cyclobutanecarbonitrile 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1153949-98-4 (3-(Cyanomethylene)cyclobutanecarbonitrile) 関連製品

- 61389-26-2(Lignoceric Acid-d4)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1153949-98-4)3-(Cyanomethylene)cyclobutanecarbonitrile

清らかである:99%

はかる:1g

価格 ($):247.0